The synthesis of 4,5-Dimethyl-L-norleucine typically involves alkylation processes where norleucine or its derivatives are modified. A common synthetic route includes:
The reaction conditions must be optimized to prevent side reactions and ensure high yields. The use of protective groups may also be necessary during synthesis to prevent unwanted reactions at other functional sites.
The molecular structure of 4,5-Dimethyl-L-norleucine features a linear aliphatic chain with two methyl substituents. The structural representation can be summarized as follows:
The compound exhibits chirality due to the presence of an asymmetric carbon atom.
4,5-Dimethyl-L-norleucine can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways. For instance, oxidation typically requires acidic or basic conditions to facilitate the transformation.
The mechanism of action for 4,5-Dimethyl-L-norleucine involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or activator depending on its structural configuration. The compound can bind to active sites on enzymes, thereby altering their activity and influencing metabolic processes. Additionally, it may modulate signaling pathways by interacting with receptors involved in cellular communication .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 159.23 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
pKa | Not specified |
These properties indicate that 4,5-Dimethyl-L-norleucine behaves similarly to other amino acids in aqueous solutions but has unique reactivity due to its additional methyl groups .
4,5-Dimethyl-L-norleucine has several scientific applications:
4,5-Dimethyl-L-norleucine biosynthesis originates from the promiscuous activity of enzymes in the branched-chain amino acid (BCAA) pathway of bacteria such as Escherichia coli. The key enzyme, 2-isopropylmalate synthase (LeuA), typically condenses α-ketoisovalerate with acetyl-CoA to initiate leucine biosynthesis. However, under specific metabolic conditions, LeuA exhibits substrate promiscuity toward alternative α-keto acids, including α-ketobutyrate (2-KB) and pyruvate. This non-canonical activity initiates a chain elongation process where 2-KB is sequentially converted to 2-ketovalerate and ultimately to 2-keto-4,5-dimethylhexanoate—the immediate precursor of 4,5-dimethyl-L-norleucine. Subsequent transamination by branched-chain amino acid transaminases (IlvE, AvtA, TyrB) yields the final norleucine derivative [1] [5].
The catalytic efficiency of LeuA toward non-native substrates is significantly lower than toward α-ketoisovalerate. Structural studies reveal that 2-KB binds less optimally in LeuA's active site due to its shorter aliphatic chain, reducing reaction velocity by ~15-fold compared to the native substrate. Nevertheless, metabolic perturbations—such as leucine starvation or pyruvate accumulation—can amplify flux through this promiscuous pathway. For instance, leucine auxotrophy derepresses the leuABCD operon via inactivation of the transcriptional repressor LeuO, increasing LeuA expression and enhancing 2-KB conversion [5].
Table 1: Key Enzymes in 4,5-Dimethyl-L-norleucine Biosynthesis
Enzyme | Catalytic Reaction | Substrate Promiscuity | Role in Norleucine Biosynthesis |
---|---|---|---|
LeuA | Condensation of α-keto acids with acetyl-CoA | Accepts α-ketobutyrate/pyruvate | Initiates chain elongation from 2-KB |
LeuB/LeuCD | Isomerization/oxidation of keto intermediates | Broad specificity for α-ketoacid chains | Extends carbon chain to 6-carbon backbone |
IlvE/AvtA/TyrB | Transamination of α-keto acids | Recognizes elongated keto precursors | Converts keto intermediates to amino acids |
Metabolic flux analysis (MFA) of E. coli under oxygen-limited conditions reveals that pyruvate accumulation is the primary driver of norleucine synthesis. During glucose excess, dissolved oxygen tension (DOT) below 20% triggers pyruvate overflow metabolism, increasing the cytosolic pool of pyruvate by 3.2-fold. This pyruvate surplus redirects flux toward α-ketobutyrate (2-KB) via two routes: (1) IlvA-mediated dehydration of threonine, and (2) pyruvate-formate lyase (PFL) activity, which generates acetyl-CoA for LeuA-dependent 2-KB formation. Isotopic tracing with [¹³C]glucose confirms that >65% of carbon in norleucine derives from pyruvate [3] [5].
Critical insights from MFA include:
Table 2: Metabolic Factors Influencing Norleucine Accumulation in E. coli
Condition | Pyruvate Accumulation | 2-KB Synthesis Rate | Norleucine Titer | Key Metabolic Shift |
---|---|---|---|---|
Aerobic (DOT >30%) | Low | 0.05 mM/h | 0.2 mM | Flux to TCA cycle |
Oxygen-limited (DOT <20%) | High (4.8 mM) | 0.41 mM/h | 3.1 mM | Pyruvate overflow to LeuA |
Oxygen-limited + Mo/Se/Ni | Moderate (2.5 mM) | 0.11 mM/h | <0.1 mM | Pyruvate → formate → CO₂/H₂ via FHL |
ΔIlvA mutant | High (5.2 mM) | 0.58 mM/h* | 7.3 mM | Pyruvate → acetyl-CoA → LeuA-dependent 2-KB |
*Indicates LeuA-dependent 2-KB synthesis
CRISPR-Cas9 multiplex editing enables precise genetic knockout of competing pathways to enhance 4,5-dimethyl-L-norleucine yields. In E. coli, the primary targets are:
Delivery of dual-guide RNA cassettes targeting non-contiguous genomic loci (e.g., ilvA and ilvBN) achieves simultaneous multi-gene deletions with 92% efficiency. The repair template incorporates strong constitutive promoters (Pₜ₇) upstream of leuABCD to compensate for potential growth defects. Notably, edited E. coli B834(DE3) ΔALS strains show a specific growth rate (μ) of 0.25 h⁻¹, comparable to wild-type (μ = 0.28 h⁻¹), confirming minimal metabolic burden [4] [6].
Table 3: CRISPR-Cas9 Gene Editing Targets for Norleucine Pathway Optimization
Target Gene | Encoded Enzyme | Deletion Consequence | Editing Efficiency | Norleucine Yield Change |
---|---|---|---|---|
ilvA | Threonine deaminase | Blocks 2-KB from threonine; enhances LeuA expression | 89% | +230% |
ilvBN/IH/GM | Acetolactate synthase | Reduces valine/leucine flux; increases pyruvate pool | 92% | +320% |
metJ | Methionine repressor | Derepresses methionine biosynthesis genes | 78% | -12%* |
tdh | Threonine dehydrogenase | Redirects threonine to 2-KB via IlvA | 85% | +45% |
*Reduction due to competition for precursors
Strategic engineering of the BCAA pathway maximizes 4,5-dimethyl-L-norleucine synthesis through three approaches:
In high-cell-density fed-batch fermentations (OD₆₀₀ = 150), engineered E. coli Δ3ALS/pLEU⁺(G462D) achieves 5 g/L norleucine from glucose mineral salts medium. This represents a 25-fold improvement over wild-type strains and demonstrates feasibility for industrial-scale production [5].
Table 4: Engineered Strategies for BCAA Pathway Optimization
Engineering Strategy | Genetic Modification | Metabolic Impact | Titer Enhancement |
---|---|---|---|
LeuA feedback resistance | LeuA(G462D) mutation + leuABCD plasmid | Sustained 2-KB elongation under high leucine | 4.8× |
pykF deletion | ΔpykF | Increased pyruvate pool (2.1×) | 1.7× |
pta knockout | Δpta | Elevated acetyl-CoA; reduced acetate excretion | 1.4× |
Leucine biosensor integration | leuO-Pₜ₇::leuABCD | Dynamic induction during leucine limitation | 3.2× |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1